![molecular formula C16H19N3O3S3 B4749522 3-methyl-N-[({2-[(2-thienylsulfonyl)amino]phenyl}amino)carbonothioyl]butanamide](/img/structure/B4749522.png)
3-methyl-N-[({2-[(2-thienylsulfonyl)amino]phenyl}amino)carbonothioyl]butanamide
Übersicht
Beschreibung
3-methyl-N-[({2-[(2-thienylsulfonyl)amino]phenyl}amino)carbonothioyl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
TAK-659 selectively inhibits BTK, which is a key enzyme involved in the signaling pathways of B-cell receptors. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of B-cells, which are often implicated in autoimmune disorders and cancer.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 can effectively inhibit BTK activity in vitro and in vivo. In addition, TAK-659 has been shown to induce apoptosis (cell death) in B-cell malignancies. However, the effects of TAK-659 on other cell types and physiological systems are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for BTK, which can minimize off-target effects. However, TAK-659 may also have limitations in terms of its potency and pharmacokinetic properties. Further studies are needed to fully evaluate the efficacy and safety of TAK-659 in different experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of TAK-659 and its applications in scientific research. Some possible areas of investigation include:
1. Combination therapy: TAK-659 may be used in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
2. Mechanism of resistance: Studies are needed to better understand the mechanisms of resistance to BTK inhibitors, including TAK-659.
3. Alternative applications: TAK-659 may have potential applications in other diseases and physiological systems beyond B-cell malignancies.
4. Pharmacokinetics: Further studies are needed to evaluate the pharmacokinetic properties of TAK-659 and its potential clinical applications.
In conclusion, TAK-659 is a promising compound with potential applications in scientific research. Further studies are needed to fully evaluate its efficacy and safety, as well as its potential applications in different disease contexts.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied for its potential applications in the treatment of various diseases, including autoimmune disorders and cancer. In particular, the inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Eigenschaften
IUPAC Name |
3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-11(2)10-14(20)18-16(23)17-12-6-3-4-7-13(12)19-25(21,22)15-8-5-9-24-15/h3-9,11,19H,10H2,1-2H3,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCWBQWULZDPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.